16-(S)-Iloprost-d4
Description
Propriétés
Formule moléculaire |
C₂₂H₂₈D₄O₄ |
|---|---|
Poids moléculaire |
364.51 |
Synonymes |
5-[(3aS,4R,5R,6aS)-Hexahydro-5-hydroxy-4-[(1E,3S,4S)-3-hydroxy-4-methyl-1-octen-6-ynyl]-2(1H)-pentalenylidene]pentanoic Acid-d4; |
Origine du produit |
United States |
Stereoselective Synthesis and Isotopic Incorporation Methodologies for 16 S Iloprost D4
Advanced Synthetic Routes to Iloprost (B1671730) Frameworks
The chemical architecture of Iloprost, a stable prostacyclin analog, presents significant synthetic challenges due to the presence of multiple stereocenters and a bicyclic core. The 16-(S) stereoisomer, in particular, has garnered considerable attention due to its potent biological activity.
Retrosynthetic Analysis and Key Stereochemical Control Points
A successful retrosynthetic strategy for 16-(S)-Iloprost hinges on the disconnection of the molecule into key building blocks, allowing for the strategic and stereocontrolled introduction of each chiral center. A convergent approach is often favored, involving the synthesis of the upper (α-chain) and lower (ω-chain) side chains, which are then coupled to a central bicyclic core.
Key disconnections in the retrosynthesis of 16-(S)-Iloprost can be identified as:
C4-C5 bond: This disconnection simplifies the α-chain to a phosphonate ylide, which can be introduced via a Horner-Wadsworth-Emmons (HWE) reaction.
C12-C13 bond: Breaking this bond separates the bicyclic core from the ω-chain, which can be installed through a conjugate addition reaction.
Bicyclic core: The bicyclo[3.3.0]octane core can be derived from a simpler, achiral starting material through an asymmetric desymmetrization reaction.
The critical stereochemical control points that must be addressed in the synthesis are the configurations at C-8, C-9, C-11, C-12, C-15, and C-16.
Enantioselective and Diastereoselective Synthesis of the 16-(S) Stereoisomer
The synthesis of the enantiomerically pure 16-(S) stereoisomer of Iloprost has been achieved through a fully stereocontrolled total synthesis. nih.govsimsonpharma.com This synthetic route employs several key enantioselective and diastereoselective reactions to establish the required stereochemistry.
A notable synthesis commences with the asymmetric desymmetrization of a meso-ketone to establish the chirality of the bicyclic core. researchgate.net The ω-side chain, containing the crucial 16-(S) stereocenter, is constructed separately and then coupled to the core. The stereochemistry at C-16 is often established through an asymmetric alkylation or by using a chiral building block derived from a chiral pool. simsonpharma.com
One of the pivotal steps in this synthesis is the conjugate addition of an alkenylcopper reagent, bearing the pre-formed ω-side chain, to a bicyclic azoalkene. nih.govsimsonpharma.com This reaction proceeds with high stereoselectivity, effectively setting the stereochemistry at C-12.
The C-15 hydroxyl group is introduced via a diastereoselective reduction of the corresponding ketone. researchgate.net The use of chiral reducing agents, such as those derived from oxazaborolidines, allows for the precise control of the stereochemical outcome. researchgate.net
Finally, the α-side chain is installed using an asymmetric Horner-Wadsworth-Emmons reaction with a chiral phosphonate reagent. nih.govsimsonpharma.com This reaction not only forms the C4-C5 double bond but also establishes the correct stereochemistry of the α-chain.
| Reaction Step | Reagents and Conditions | Purpose | Stereochemical Control |
| Asymmetric Desymmetrization | Chiral base, TMSCl | Formation of chiral bicyclic core | Enantioselective deprotonation |
| Conjugate Addition | Alkenylcopper reagent, Azoalkene | Coupling of ω-side chain | Diastereoselective addition |
| Ketone Reduction | Catecholborane, Chiral oxazaborolidine | Formation of C-15 alcohol | Diastereoselective reduction |
| Horner-Wadsworth-Emmons | Chiral phosphonate, Base | Installation of α-side chain | Diastereoselective olefination |
Deuterium (B1214612) Labeling Strategies and Reaction Mechanisms for 16-(S)-Iloprost-d4
The synthesis of 16-(S)-Iloprost-d4 requires the strategic incorporation of four deuterium atoms into the molecule. The positions of these labels are crucial and are typically chosen to be at sites that are not readily exchanged under physiological conditions.
Regioselective Deuteration Techniques (e.g., Hydrogen-Deuterium Exchange Reactions)
While direct hydrogen-deuterium exchange reactions on the final Iloprost molecule are generally not feasible due to the complexity of the structure and the lack of acidic protons at desired labeling positions, such techniques can be applied to earlier synthetic intermediates. For instance, base-catalyzed H-D exchange at an enolizable ketone precursor to one of the side chains could be a viable strategy. However, controlling the regioselectivity and preventing unwanted side reactions can be challenging.
A more controlled approach involves the use of deuterated reagents at specific steps of the synthesis. For example, the reduction of a ketone to an alcohol can be performed using a deuterium-delivering reducing agent, such as sodium borodeuteride (NaBD4) or lithium aluminum deuteride (LiAlD4). nih.govscience-revision.co.uklibretexts.orgchadsprep.com The stereoselectivity of such reductions can be controlled by using chiral auxiliaries or catalysts. wisc.edursc.org
Catalytic deuteration of an alkyne precursor to an alkene in one of the side chains using deuterium gas (D2) and a suitable catalyst, such as Lindlar's catalyst for a cis-alkene, is another effective method for introducing two deuterium atoms with defined stereochemistry. wisc.edulibretexts.orgorganic-chemistry.orglumenlearning.com
Precursor Design for Deuterium Atom Incorporation at Specific Positions
A more robust and widely applicable strategy for the synthesis of 16-(S)-Iloprost-d4 involves the design and synthesis of deuterated precursors for the key building blocks. This approach offers precise control over the location and number of deuterium atoms incorporated.
For the introduction of two deuterium atoms into the α-side chain, a deuterated phosphonate reagent can be synthesized and employed in the Horner-Wadsworth-Emmons reaction. chadsprep.comresearchgate.netnih.gov The synthesis of such a deuterated phosphonate would involve starting with a deuterated haloacetate.
To incorporate two deuterium atoms into the ω-side chain, a deuterated starting material for the synthesis of this fragment can be used. For instance, if a portion of the ω-chain is constructed via an alkyne reduction, catalytic deuteration of the alkyne precursor with D2 gas would install two deuterium atoms. libretexts.orgorganic-chemistry.orglumenlearning.com
A plausible strategy for the synthesis of 16-(S)-Iloprost-d4 could involve the following deuteration steps within the established synthetic framework:
Deuteration of the α-side chain: Synthesis of a di-deuterated phosphonate reagent and its use in the Horner-Wadsworth-Emmons reaction to introduce two deuterium atoms at a non-exchangeable position on the α-chain.
Deuteration of the ω-side chain: Catalytic deuteration of an alkyne intermediate in the synthesis of the ω-side chain to introduce two deuterium atoms.
| Labeling Strategy | Deuterated Reagent/Precursor | Reaction Step | Number of Deuterium Atoms |
| α-chain labeling | Di-deuterated phosphonate | Horner-Wadsworth-Emmons | 2 |
| ω-chain labeling | Deuterium gas (D2) | Catalytic hydrogenation of alkyne | 2 |
| Ketone reduction | Sodium borodeuteride (NaBD4) | Reduction of carbonyl | 1 |
Purification and Chromatographic Isolation of 16-(S)-Iloprost-d4
The purification of 16-(S)-Iloprost-d4 from the reaction mixture is a critical step to ensure high purity for its intended applications. The final product will be a mixture of the deuterated compound, its non-deuterated counterpart (if starting materials were not fully deuterated), and other reaction byproducts and isomers.
Standard chromatographic techniques are employed for the purification of prostaglandins and their analogs. lcms.cz Preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose, allowing for the separation of closely related compounds. nih.govsimsonpharma.commdpi.comlabcompare.comresearchgate.net Reversed-phase HPLC is commonly used, with mobile phases typically consisting of mixtures of acetonitrile and water or methanol and water, often with a small amount of an acid like formic acid or acetic acid to improve peak shape. mdpi.comresearchgate.net
The separation of the deuterated 16-(S)-Iloprost-d4 from the non-deuterated 16-(S)-Iloprost can be challenging due to their very similar chemical and physical properties. However, a slight difference in retention time between deuterated and non-deuterated compounds is often observed in chromatography, a phenomenon known as the chromatographic isotope effect. scilit.com This effect, although small, can be exploited for separation by using high-resolution columns and optimized chromatographic conditions.
Chiral HPLC may also be necessary to separate the desired 16-(S) stereoisomer from any other diastereomers that may have formed during the synthesis, particularly the 16-(R) isomer. researchgate.netresearchgate.netmdpi.comnih.gov Chiral stationary phases are designed to interact differently with enantiomers and diastereomers, allowing for their separation. researchgate.netresearchgate.netmdpi.comnih.gov
Gravitational column chromatography using silica gel can be used for a preliminary purification of the crude product to remove major impurities before final purification by preparative HPLC. lcms.cz
The purity of the final 16-(S)-Iloprost-d4 product is typically assessed by analytical HPLC, and its identity and isotopic enrichment are confirmed by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Purification Technique | Stationary Phase | Mobile Phase (Typical) | Purpose |
| Preparative HPLC | C18 (Reversed-phase) | Acetonitrile/Water with acid | Isolation of 16-(S)-Iloprost-d4 from byproducts and non-deuterated analog |
| Chiral HPLC | Chiral stationary phase | Varies (e.g., Hexane (B92381)/Isopropanol) | Separation of diastereomers (e.g., 16-(S) from 16-(R)) |
| Gravitational Chromatography | Silica gel | Hexane/Ethyl acetate (B1210297) gradients | Initial cleanup of crude product |
Methodologies for Analytical Verification of Isotopic Enrichment and Purity
Mass Spectrometric Techniques for Isotopic Purity Confirmation
Mass spectrometry (MS) is a powerful analytical tool for determining the isotopic purity of deuterated compounds by providing information on their molecular weight and the distribution of isotopologues. High-resolution mass spectrometry (HRMS) is particularly valuable for this analysis.
In the analysis of 16-(S)-Iloprost-d4, the molecular ion peak in the mass spectrum will be shifted by +4 mass units compared to its non-deuterated counterpart, 16-(S)-Iloprost. This mass shift is a direct consequence of the four deuterium atoms replacing four protium atoms. By comparing the intensity of the molecular ion peak of the d4-labeled compound with any residual peak corresponding to the unlabeled (d0) compound, the isotopic enrichment can be quantified.
Tandem mass spectrometry (MS/MS) can provide further structural confirmation by analyzing the fragmentation patterns of the molecule. Collision-induced dissociation (CID) of the deuterated parent ion will generate fragment ions. The mass-to-charge ratio (m/z) of these fragments will indicate whether the deuterium labels are retained or lost, thereby helping to confirm their location within the molecule. For instance, if the deuterium atoms are located on a part of the molecule that readily fragments, the resulting fragment ions will show a corresponding mass shift. The fragmentation of deprotonated prostaglandins in negative ion mode often involves water loss and other non-specific losses.
Table 1: Theoretical Mass Spectrometric Data for 16-(S)-Iloprost and 16-(S)-Iloprost-d4
| Compound | Molecular Formula | Exact Mass (monoisotopic) | Expected [M-H]⁻ ion (m/z) |
| 16-(S)-Iloprost | C₂₂H₃₆O₄ | 364.2614 | 363.2539 |
| 16-(S)-Iloprost-d4 | C₂₂H₃₂D₄O₄ | 368.2865 | 367.2790 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Placement and Purity
In the ¹H NMR spectrum of 16-(S)-Iloprost-d4, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. This provides direct evidence of successful deuteration at specific sites. The integration of the remaining proton signals can be used to confirm the stoichiometry of the molecule and to quantify the level of isotopic incorporation. For complex molecules like prostaglandins, techniques such as scalar decoupling and difference Nuclear Overhauser Effect (NOE) spectra can aid in the complete assignment of the ¹H NMR spectrum. nih.gov
²H NMR spectroscopy, on the other hand, directly detects the deuterium nuclei. A signal in the ²H NMR spectrum will appear at the chemical shift corresponding to the position of the deuterium atom. This provides unambiguous confirmation of the location of the isotopic label. The chemical shifts in a ²H NMR spectrum are identical to those in a ¹H NMR spectrum for the same position.
For highly deuterated compounds, where the residual proton signals in ¹H NMR are very weak, ²H NMR is a particularly valuable alternative for both structure verification and enrichment determination.
Advanced Analytical Applications of 16 S Iloprost D4 in Biomedical Sciences
Development of Quantitative Assays Using 16-(S)-Iloprost-d4 as a Stable Isotope Internal Standard
The development of robust quantitative assays is fundamental to understanding the roles of prostanoids in various physiological and pathological processes. The use of a stable isotope-labeled internal standard like 16-(S)-Iloprost-d4 is the gold standard for mass spectrometry-based quantification, as it accurately corrects for variability in sample preparation and instrument response. vulcanchem.comvulcanchem.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the sensitive and selective quantification of prostanoids. nih.govnih.gov The near-identical physicochemical properties of 16-(S)-Iloprost-d4 to its unlabeled counterpart, iloprost (B1671730), ensure they co-elute during chromatographic separation and experience similar ionization efficiency in the mass spectrometer. vulcanchem.comvulcanchem.com This allows for the correction of matrix effects and variations in instrument performance, leading to highly accurate and precise measurements. vulcanchem.com
In a typical LC-MS/MS workflow, a known amount of 16-(S)-Iloprost-d4 is added to the biological sample at the beginning of the sample preparation process. nih.govnih.gov Following extraction and chromatographic separation, the analyte (iloprost) and the internal standard (16-(S)-Iloprost-d4) are detected by the mass spectrometer. Quantification is achieved by calculating the ratio of the analyte's response to the internal standard's response and comparing this to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard. annlabmed.org
For instance, a validated LC-MS/MS method for iloprost in human plasma utilized Iloprost-d4 as an internal standard and demonstrated a linear range of 0.1–50 ng/mL with an intraday precision of less than 10%. vulcanchem.com The selection of appropriate precursor and product ions for both the analyte and the internal standard in multiple reaction monitoring (MRM) mode enhances the selectivity of the assay, minimizing interference from other compounds in the matrix. nih.govnih.gov For iloprost, a common transition monitored is from m/z 359.1 to m/z 231.2 in negative ion mode. nih.gov
Interactive Table: Key Parameters for a Validated LC-MS/MS Assay for Iloprost
| Parameter | Value | Reference |
| Internal Standard | 16-(S)-Iloprost-d4 | vulcanchem.com |
| Linear Range | 0.1–50 ng/mL | vulcanchem.com |
| Intraday Precision | <10% | vulcanchem.com |
| Ionization Mode | Negative | nih.gov |
| Monitored Transition (Iloprost) | m/z 359.1 → m/z 231.2 | nih.gov |
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of prostanoids, though it requires chemical derivatization to increase the volatility and thermal stability of these compounds. mdpi.comresearchgate.net While less common for a compound like iloprost, which is typically analyzed by LC-MS, the principles of using a deuterated internal standard remain the same.
For volatile prostanoids, GC-MS analysis often involves a derivatization step to convert polar functional groups, such as carboxylic acids and hydroxyls, into more volatile esters and ethers. mdpi.comtcichemicals.com Common derivatization strategies include methylation of the carboxylic acid group and silylation of hydroxyl groups. tcichemicals.comoup.com 16-(S)-Iloprost-d4, when used as an internal standard in GC-MS, would undergo the same derivatization reactions as the endogenous analyte. This ensures that any variability or incomplete derivatization is accounted for, maintaining the accuracy of the quantification.
The use of stable isotope-labeled internal standards in GC-MS, coupled with techniques like negative ion chemical ionization (NICI), can achieve very low detection limits, often in the picogram range. nih.gov This high sensitivity is crucial for measuring the low concentrations of prostanoids typically found in biological samples.
Matrix-Specific Sample Preparation Techniques for Analytical Research
The accurate measurement of prostanoids like iloprost is highly dependent on the efficiency of their extraction from the complex biological matrix in which they are found. The choice of sample preparation technique is critical and must be tailored to the specific matrix, such as cell lysates, tissue homogenates, or ex vivo fluids like plasma.
The primary goal of extraction is to isolate the analytes of interest from interfering substances in the matrix, such as proteins, lipids, and salts, which can suppress the ionization of the analyte in the mass spectrometer. Common extraction techniques for prostanoids include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). researchgate.netmdpi.com
Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte between two immiscible liquid phases. For prostanoids, a common approach is to acidify the aqueous sample and extract the analytes into an organic solvent like ethyl acetate (B1210297) or a mixture of hexane (B92381) and ethyl acetate. nih.govnih.gov
Solid-Phase Extraction (SPE): SPE is a highly effective and widely used method for cleaning up and concentrating prostanoids from biological samples. nih.govaocs.org It utilizes a solid sorbent material packed into a cartridge. For prostanoids, reversed-phase sorbents like C18 are commonly used. aocs.orgarborassays.com The sample is loaded onto the conditioned cartridge, interfering substances are washed away with a weak solvent, and the analytes are then eluted with a stronger organic solvent. arborassays.com A combination of LLE and SPE can also be employed for optimal sample cleanup. researchgate.net
For cell lysates, a common procedure involves lysing the cells, adding the internal standard, and then proceeding with either LLE or SPE. uthsc.edu Tissue homogenates are often treated similarly, with the initial step being the homogenization of the tissue in a suitable buffer, often containing antioxidants to prevent degradation of the prostanoids. mdpi.com
Interactive Table: Comparison of Extraction Protocols for Prostanoids
| Extraction Method | Principle | Common Solvents/Sorbents | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids | Ethyl acetate, Hexane/Ethyl Acetate | Simple, inexpensive | Can be less selective, may result in emulsions |
| Solid-Phase Extraction (SPE) | Selective retention on a solid sorbent | C18, Anion Exchange | High selectivity and recovery, can concentrate the sample | More expensive, requires method development |
While not always necessary for LC-MS/MS analysis in negative ion mode, derivatization can be employed to enhance the analytical performance for prostanoids, particularly to improve sensitivity in positive ion mode or for GC-MS analysis. oup.comresearchgate.net Derivatization involves chemically modifying the analyte to improve its chromatographic or mass spectrometric properties. ddtjournal.com
For LC-MS, derivatization can be used to introduce a readily ionizable group onto the analyte molecule, thereby increasing its ionization efficiency and, consequently, the sensitivity of the assay. researchgate.netddtjournal.com For example, reagents that introduce a permanently charged quaternary amine group can significantly enhance detection in positive electrospray ionization mode. clemson.edu
For GC-MS, as mentioned earlier, derivatization is essential to make the prostanoids volatile. mdpi.com This typically involves a two-step process: esterification of the carboxylic acid group (e.g., with pentafluorobenzyl bromide) followed by silylation of the hydroxyl groups (e.g., with N,O-bis(trimethylsilyl)trifluoroacetamide). mdpi.comtcichemicals.com
The use of 16-(S)-Iloprost-d4 as an internal standard is crucial when derivatization is employed, as it will react in the same manner as the analyte, correcting for any inefficiencies or variations in the derivatization reaction.
Rigorous Method Validation Parameters for Research-Grade Assays
For a quantitative bioanalytical method to be considered reliable for research purposes, it must undergo rigorous validation. nih.govmdpi.com The validation process demonstrates that the method is suitable for its intended purpose and provides accurate and reproducible results. Key validation parameters, often based on guidelines from regulatory agencies like the FDA, include selectivity, accuracy, precision, linearity, range, and stability. fda.gov
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov This is typically assessed by analyzing blank matrix samples from multiple sources to check for interferences. fda.gov
Accuracy: The closeness of the measured concentration to the true concentration. It is determined by analyzing quality control (QC) samples at different concentrations and is expressed as the percentage of the nominal concentration. ich.org
Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous sample. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). spectroscopyonline.com
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample over a defined range. The range is the interval between the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ). ich.org
Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions. This includes freeze-thaw stability, short-term stability at room temperature, and long-term stability at the storage temperature. annlabmed.org
The use of a stable isotope-labeled internal standard like 16-(S)-Iloprost-d4 is integral to achieving the required levels of accuracy and precision during method validation. annlabmed.org
Interactive Table: Key Method Validation Parameters
| Parameter | Description | Typical Acceptance Criteria (for Chromatographic Assays) |
| Selectivity | No significant interference at the retention time of the analyte and internal standard. | Response in blank matrix should be <20% of LLOQ. fda.gov |
| Accuracy | Closeness of measured value to true value. | Within ±15% of nominal value (±20% at LLOQ). ich.org |
| Precision | Reproducibility of measurements. | CV or RSD ≤15% (≤20% at LLOQ). spectroscopyonline.com |
| Linearity | Proportionality of response to concentration. | Correlation coefficient (r²) > 0.99. |
| Stability | Analyte integrity under various conditions. | Concentration change within ±15% of initial. annlabmed.org |
Assessment of Accuracy, Precision, Linearity, and Sensitivity (LOD/LOQ)
In quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated stable isotope-labeled internal standards like 16-(S)-Iloprost-d4 are the gold standard. They exhibit nearly identical chemical and physical properties to the analyte of interest, co-eluting during chromatography and showing similar ionization efficiency and extraction recovery. vulcanchem.com This minimizes analytical variability, leading to enhanced accuracy and precision. vulcanchem.com The four deuterium (B1214612) atoms in 16-(S)-Iloprost-d4 create a distinct mass shift of +4 atomic mass units, allowing the mass spectrometer to differentiate it from the endogenous analyte while ensuring it behaves similarly during sample preparation and analysis. vulcanchem.com
Method validation for assays quantifying prostanoids and their analogs using deuterated internal standards demonstrates the high quality of data achievable. While specific validation data for 16-(S)-Iloprost-d4 is proprietary to the laboratories developing the assays, published data for analogous methods quantifying other prostanoids with their respective deuterated standards illustrate the expected performance characteristics. For instance, the validation of an LC-MS/MS method for the prostacyclin metabolite 6-keto PGF1α using 6-keto PGF1α-d4 as an internal standard provides a relevant example. researchgate.net Such validation typically assesses linearity, the lower limit of quantitation (LLOQ), precision, and accuracy. researchgate.netresearchgate.net
The limit of detection (LOD) is the lowest analyte concentration that can be reliably distinguished from a blank sample, while the limit of quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. quanterix.comnih.gov
Table 1: Representative Performance Characteristics of LC-MS/MS Assays for Prostanoids Using Deuterated Internal Standards This table presents typical validation data from published studies on similar compounds to illustrate the performance of methods that would use 16-(S)-Iloprost-d4.
| Analytical Parameter | Typical Performance Metric | Reference |
|---|---|---|
| Linearity (Correlation Coefficient, r²) | >0.99 | researchgate.net |
| Lower Limit of Quantitation (LLOQ) | 50.0 pg/mL to 1 ng/mL | researchgate.netresearchgate.net |
| Inter-batch Precision (%RSD) | <15% | researchgate.netgla.ac.uk |
| Intra-batch Precision (%RSD) | <15% | gla.ac.uk |
| Accuracy/Bias (%) | Within ±15% of nominal value (85-115%) | researchgate.netgla.ac.uk |
Role of Deuterated Probes in Metabolomic Research and Pathway Elucidation
Deuterated compounds, or stable isotope-labeled probes, are powerful tools in metabolomics for tracing the metabolic fate of molecules within a biological system. nih.gov Unlike radioactive isotopes, stable isotopes like deuterium (²H) are non-radioactive and can be used safely in a wide range of studies, including those involving human subjects. nih.govnih.gov The core principle of their use involves introducing a deuterated substrate into a cellular system or whole organism and then using analytical techniques, primarily mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, to track the incorporation of the deuterium label into downstream metabolites. nih.govisotope.commdpi.com This approach provides dynamic information about metabolic fluxes and pathway activities that cannot be obtained from simply measuring static metabolite concentrations. biorxiv.orgcreative-proteomics.com
The very low natural abundance of deuterium (approximately 0.015%) means there is minimal background signal, allowing for sensitive detection of the labeled molecules and their metabolic products. nih.govmpg.de This makes deuterated probes highly effective for investigating metabolic processes in both health and disease. nih.govnih.gov
Stable Isotope Tracing for Investigating Metabolic Fluxes in Cellular Systems
Metabolic flux analysis (MFA) is a key technique that uses stable isotope tracers to quantify the rates of reactions within metabolic networks. creative-proteomics.comdiva-portal.org By supplying cells with a nutrient labeled with a stable isotope, such as deuterium-labeled glucose, researchers can trace the journey of the labeled atoms as they are processed through various interconnected pathways like glycolysis, the citric acid cycle, and lipogenesis. mdpi.comcreative-proteomics.comdiva-portal.org
Mass spectrometry is used to analyze the mass isotopomer distributions (MIDs) of downstream metabolites. biorxiv.org The MID reveals the extent and pattern of isotope incorporation, which in turn reflects the activity of the enzymatic reactions involved. biorxiv.org This information allows for the calculation of metabolic fluxes, providing a quantitative map of cellular metabolism. nih.govdiva-portal.org For example, administering deuterated water (²H₂O) has been used to probe de novo lipogenesis by measuring the incorporation of deuterium into blood lipids. diva-portal.org This technique is invaluable for understanding how metabolic pathways are rewired in diseases like cancer or in response to therapeutic interventions. mdpi.combiorxiv.org
Identification of Endogenous Prostanoid Metabolites via Isotopic Signature
The unique isotopic signature of deuterated probes is instrumental not only for quantification but also for the identification of known and novel metabolites. biorxiv.organr.fr In the context of prostanoid research, 16-(S)-Iloprost-d4 serves as a perfect internal standard because its mass difference allows for its clear distinction from the endogenous, unlabeled Iloprost and its metabolites. vulcanchem.com
This principle can be extended to metabolite discovery. When a biological system is treated with a deuterated precursor, the resulting metabolites will carry the deuterium label, creating a characteristic isotopic pattern. biorxiv.org For example, if a deuterated fatty acid precursor is supplied, any resulting prostanoid metabolites will be labeled. In a mass spectrum, these labeled metabolites will appear as doublets (or more complex patterns depending on the number of deuterium atoms) separated by a specific mass difference from their unlabeled counterparts. This isotopic signature acts as a powerful filter to confidently identify metabolites derived from the administered probe, even in a highly complex biological sample. biorxiv.orgresearchgate.net This approach, known as mass isotopomer distribution (MID)-based annotation, is highly complementary to traditional identification methods and can help elucidate novel biochemical synthesis pathways. biorxiv.org
Mechanistic Investigations of Prostanoid Receptor Pharmacology and Cellular Signaling Using 16 S Iloprost D4
Characterization of Prostanoid Receptor Binding Kinetics and Ligand Affinity
16-(S)-Iloprost-d4, a deuterated analog of the synthetic prostacyclin (PGI2) derivative iloprost (B1671730), serves as a valuable tool for dissecting the intricate interactions between prostanoid ligands and their receptors. The inclusion of deuterium (B1214612) atoms provides a stable isotopic label, facilitating its use as an internal standard in mass spectrometry-based quantification of iloprost and as a tracer in radioligand binding assays. caymanchem.com
Competitive Binding Assays with I Prostanoid (IP) and Other Prostanoid Receptors
Competitive binding assays are crucial for determining the affinity and selectivity of a ligand for its target receptors. In the context of 16-(S)-Iloprost-d4, these assays typically involve the use of radiolabeled ligands to quantify the displacement by the unlabeled test compound. Iloprost, the non-deuterated parent compound of 16-(S)-Iloprost-d4, has been extensively studied in this regard.
Table 1: Binding Affinities (Ki, nM) of Iloprost for Human Prostanoid Receptors
| Receptor | Ki (nM) - Study 1 caymanchem.com | Ki (nM) - Study 2 ucl.ac.uk |
|---|---|---|
| IP | 11 | 3.9 |
| EP1 | 11 | 1.1 |
| EP2 | 1,870 | - |
| EP3 | 56 | - |
| EP4 | 284 | - |
| DP | 1,035 | - |
| FP | 619 | - |
| TP | 6,487 | - |
This table presents the binding affinities (Ki) of iloprost, the non-deuterated parent compound of 16-(S)-Iloprost-d4, for various human prostanoid receptors as reported in two different studies. The Ki value represents the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.
Radioligand Binding Studies Utilizing Deuterated Analogs as Tracers
Radioligand binding assays are a cornerstone technique for characterizing receptor properties, including density (Bmax) and affinity (Kd). nih.govumich.edu The use of a radiolabeled version of 16-(S)-Iloprost-d4, such as [3H]iloprost, allows for direct measurement of its binding to prostanoid receptors. nih.gov These studies are typically performed on membrane preparations from cells engineered to express specific prostanoid receptor subtypes. researchgate.neteurofinsdiscovery.com
The principle involves incubating the radiolabeled ligand with the receptor preparation and then separating the bound from the free radioligand, often by rapid filtration. nih.gov The amount of radioactivity retained on the filter is a measure of the total binding. Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand, and specific binding is calculated as the difference between total and non-specific binding. nih.gov
Utilizing deuterated analogs like 16-(S)-Iloprost-d4 as radiotracers offers several advantages. The deuterium label does not typically alter the pharmacological properties of the molecule, ensuring that the binding characteristics are representative of the parent compound. caymanchem.com Furthermore, the stability of the deuterium label makes it suitable for these assays. Such studies have been instrumental in confirming the high affinity of iloprost for the IP receptor and have helped to quantify the number of binding sites on various cell types. nih.gov For instance, in HEK.hIP cells, [3H]iloprost binding was measured at 1.1 ± 0.04 pmol/mg of cell protein. nih.gov
Elucidation of Intracellular Signaling Cascades Triggered by 16-(S)-Iloprost-d4
Upon binding to its cognate receptors, 16-(S)-Iloprost-d4, acting as an analog of iloprost, initiates a series of intracellular signaling events that ultimately mediate its physiological effects. The primary signaling pathway involves the activation of G-protein coupled receptors (GPCRs), leading to the modulation of second messenger systems. patsnap.com
Cyclic Adenosine (B11128) Monophosphate (cAMP) Modulation and Downstream Kinase Activation
The binding of iloprost to the IP receptor, a Gs-coupled GPCR, stimulates adenylyl cyclase, the enzyme responsible for converting ATP to cyclic adenosine monophosphate (cAMP). patsnap.comnih.gov This elevation in intracellular cAMP levels is a key event in the signaling cascade. patsnap.com Increased cAMP, in turn, activates protein kinase A (PKA). patsnap.comfrontiersin.org
PKA is a crucial downstream effector that phosphorylates a variety of target proteins, thereby regulating numerous cellular processes. patsnap.com In platelets, for example, PKA activation leads to the inhibition of platelet aggregation and adhesion. patsnap.comnih.gov Mechanistic studies have demonstrated that iloprost concentration-dependently antagonizes the agonist-induced decline in PKA activity in platelets. nih.gov This elevation of PKA activity inhibits the dephosphorylation of the pro-apoptotic protein BAD and reduces caspase-3 activity, thereby retarding platelet apoptosis. nih.gov
The signaling pathway can be summarized as follows: Iloprost -> IP Receptor -> Gs protein activation -> Adenylyl Cyclase activation -> Increased cAMP -> PKA activation -> Phosphorylation of target proteins -> Cellular response. patsnap.comfrontiersin.org
Investigation of G-Protein Coupled Receptor (GPCR) Activation and Desensitization Mechanisms
GPCRs, including the IP receptor, are subject to regulatory mechanisms that prevent overstimulation. nih.gov Following agonist binding and activation, GPCRs typically undergo a process of desensitization, which involves phosphorylation of the receptor by G-protein receptor kinases (GRKs). nih.gov This phosphorylation promotes the binding of arrestin proteins, which uncouple the receptor from its G-protein, leading to a termination of signaling. acs.org
Studies investigating the effects of iloprost on platelets have provided insights into these desensitization mechanisms. Prolonged exposure of platelets to iloprost can lead to a reduction in the number of iloprost binding sites on the cell surface, suggesting receptor internalization. nih.gov This internalization appears to be a key mechanism of desensitization to iloprost in platelets. nih.gov Interestingly, this desensitization can be reversed after a period of time, with the iloprost binding sites being restored to the cell surface. nih.gov The use of 16-(S)-Iloprost-d4 in such studies can help to precisely track the fate of the ligand and the receptor during these processes of activation, desensitization, and resensitization.
In Vitro Enzymatic Metabolism and Biotransformation Studies
Understanding the metabolic fate of a compound is essential for characterizing its pharmacokinetic profile and duration of action. In vitro studies using liver microsomes and other enzyme preparations are commonly employed to investigate the enzymatic metabolism and biotransformation of drugs like iloprost. fda.gov
Iloprost is extensively metabolized, primarily through the β-oxidation of its carboxyl side chain. medsafe.govt.nzdrugbank.com This metabolic pathway does not involve the cytochrome P450 (CYP) enzyme system to a significant extent. drugbank.comeuropa.eu In vitro studies have confirmed that CYP-dependent metabolism plays only a minor role in the biotransformation of iloprost. europa.eu This is a significant finding, as it suggests a low potential for drug-drug interactions with compounds that are metabolized by or inhibit CYP enzymes. fda.gov
The major metabolite of iloprost is tetranor-iloprost, which is pharmacologically inactive. medsafe.govt.nzdrugbank.com This metabolite is found in the urine in both free and conjugated forms as four different diastereoisomers. medsafe.govt.nz In vitro studies using a rat liver perfusion model have shown that iloprost is metabolized by consecutive β-oxidation of the upper side chain, leading to the formation of dinor- and tetranor-iloprost. nih.gov The use of 16-(S)-Iloprost-d4 as an internal standard in these in vitro metabolic studies allows for the accurate quantification of the parent compound and its metabolites, providing valuable data on the rate and pathways of its biotransformation. caymanchem.com
Microsomal and Cytosolic Stability Assays in Preclinical Models
The metabolic stability of a drug candidate is a critical parameter assessed during preclinical development, as it influences pharmacokinetic properties such as half-life and oral bioavailability. In vitro stability assays using subcellular fractions like liver microsomes and cytosol are standard methods for this evaluation. evotec.com Microsomes contain a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) oxidoreductases, while cytosolic fractions contain various soluble enzymes, including those involved in Phase II conjugation and other metabolic reactions. evotec.com
For a deuterated compound such as 16-(S)-Iloprost-d4, these assays serve two primary purposes. Firstly, when used as an internal standard for quantifying the non-deuterated parent drug in biological samples, its metabolic stability must be well-characterized. vulcanchem.com The ideal internal standard co-elutes with the analyte and shows no differential degradation during sample preparation and analysis. vulcanchem.com Stability assays confirm that the deuterated analog remains intact under the incubation conditions, ensuring accurate quantification.
Secondly, these assays are fundamental in studying the metabolic profile of the deuterated compound itself. By comparing the rate of degradation of 16-(S)-Iloprost-d4 to that of non-deuterated Iloprost, researchers can investigate the kinetic isotope effect on its metabolic pathways. researchgate.netmedchemexpress.com The general procedure involves incubating the test compound with liver microsomes or cytosol fortified with necessary cofactors (e.g., NADPH for CYP-mediated reactions) and monitoring the depletion of the compound over time using LC-MS/MS. evotec.com
| Parameter | Description | Relevance for 16-(S)-Iloprost-d4 |
|---|---|---|
| Biological Matrix | Liver microsomes or cytosol from preclinical species (e.g., rat, mouse, rabbit) or human donors. evotec.com | Allows for inter-species comparison of metabolism and prediction of human pharmacokinetics. |
| Cofactors | NADPH for Phase I (CYP) reactions; UDPGA, PAPS, etc., for Phase II reactions. evotec.com | Determines which metabolic pathways are being assessed. Since Iloprost metabolism is primarily non-CYP, assays might include cofactors for β-oxidation or conjugation. |
| Incubation | The compound is incubated at a set concentration (e.g., 1 µM) at 37°C for various time points (e.g., 0, 15, 30, 45, 60 min). evotec.com | Generates data to calculate the rate of metabolism. |
| Analysis | Quantification of the remaining parent compound by LC-MS/MS. vulcanchem.com | The high sensitivity and specificity of LC-MS/MS are essential for accurately measuring compound levels. |
| Calculated Endpoints | In vitro half-life (t½), intrinsic clearance (CLint). researchgate.net | These values are used to rank compounds and predict in vivo hepatic clearance. |
Identification of Cytochrome P450 and Other Enzymes Involved in Iloprost Metabolism
The biotransformation of Iloprost has been extensively studied, revealing that its metabolism is not primarily driven by the cytochrome P450 (CYP) enzyme system. Multiple in vitro studies investigating the inhibitory potential of Iloprost on CYP enzymes have concluded that no relevant inhibition of drug metabolism occurs via this pathway, and that CYP-dependent metabolism plays only a minor role in the biotransformation of Iloprost itself. medsafe.govt.nzeuropa.eudrugbank.comnih.govmedsafe.govt.nz
The principal metabolic pathway for Iloprost is the β-oxidation of its carboxyl side chain, similar to the degradation pathway of endogenous fatty acids. drugbank.comnih.govmedsafe.govt.nz This process extensively metabolizes the compound, and consequently, no unchanged substance is eliminated in the urine. medsafe.govt.nzmedsafe.govt.nz The primary metabolite identified is tetranor-iloprost, which is formed through the shortening of the pentanoic acid side chain. europa.eudrugbank.comnih.gov Animal experiments have demonstrated that tetranor-iloprost is pharmacologically inactive. europa.eunih.gov This main metabolite is found in the urine in both free and conjugated forms, suggesting subsequent Phase II reactions, such as glucuronidation. europa.eu In studies involving rabbits, dinor-iloprost has also been identified as a metabolite. drugbank.comnih.gov
| Pathway | Enzyme System | Role in Iloprost Metabolism | Key Metabolites |
|---|---|---|---|
| β-Oxidation | Fatty Acid Metabolic Enzymes | Major pathway, responsible for extensive metabolism of the carboxyl side chain. drugbank.comnih.govmedsafe.govt.nz | Tetranor-iloprost (major, inactive), Dinor-iloprost (in rabbits). europa.eudrugbank.comnih.gov |
| Oxidation | Cytochrome P450 (CYP) System | Minor role; in vitro studies show no relevant inhibition or metabolism by CYPs. europa.eudrugbank.comnih.gov | Not applicable as a major pathway. |
| Conjugation | e.g., UDP-glucuronosyltransferases (UGTs) | Inferred from the presence of conjugated metabolites in urine. europa.eu Responsible for increasing the water solubility of metabolites for excretion. | Conjugates of tetranor-iloprost. europa.eu |
Deuterium Isotope Effects on Metabolic Pathways
The substitution of hydrogen with its stable, non-radioactive isotope deuterium is a strategy used in medicinal chemistry to alter the pharmacokinetic properties of a drug. medchemexpress.comgoogle.com This is based on the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of this bond as the rate-determining step proceed more slowly. researchgate.netgoogleapis.com This can lead to enhanced metabolic stability and an increased biological half-life of the deuterated drug compared to its non-deuterated counterpart. researchgate.net
In the case of 16-(S)-Iloprost-d4, the placement of the four deuterium atoms is critical to its metabolic fate. The IUPAC name for one synthesized version of Iloprost-d4 indicates deuteration on the pentanoic acid side chain, the very site that undergoes β-oxidation. vulcanchem.com Therefore, the introduction of deuterium at these positions would be expected to slow down the primary metabolic pathway of Iloprost. This modification could decrease the rate of formation of the inactive tetranor-iloprost metabolite, thereby increasing the plasma exposure and duration of action of the parent compound. Investigating the magnitude of this KIE provides valuable mechanistic insight into the β-oxidation process and can be a deliberate strategy to improve a drug's pharmacokinetic profile. researchgate.netgoogleapis.com
| Feature | C-H Bond | C-D Bond | Implication for 16-(S)-Iloprost-d4 |
|---|---|---|---|
| Bond Energy | Lower | Higher | More energy is required to break the C-D bond. |
| Vibrational Frequency | Higher | Lower | The difference in zero-point energy contributes to the higher activation energy for C-D bond cleavage. |
| Reaction Rate | Faster | Slower | The rate of β-oxidation, the primary metabolic pathway for Iloprost, is expected to be reduced. researchgate.net |
| Metabolic Stability | Lower | Higher | 16-(S)-Iloprost-d4 is predicted to have a longer in vivo half-life than non-deuterated Iloprost. researchgate.net |
Cellular and Tissue-Level Mechanistic Responses to 16-(S)-Iloprost-d4
Studies on Platelet Aggregation Inhibition in Ex Vivo Systems
Iloprost is a highly potent inhibitor of platelet aggregation, a key component of its therapeutic action. drugbank.com This effect is stereoselective, with the 16(S) isomer demonstrating significantly greater potency than the 16(R) isomer. Ex vivo studies using human platelets have shown that 16-(S)-Iloprost inhibits platelet aggregation with an IC₅₀ value of 3.5 nM. caymanchem.com In contrast, the 16(R) isomer is substantially less active, with a reported IC₅₀ of 65 nM. invivochem.com
The mechanism underlying this inhibition involves the activation of prostacyclin (IP) receptors on the platelet surface, which stimulates adenylyl cyclase and leads to a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. nih.gov Elevated cAMP activates Protein Kinase A, which in turn phosphorylates various proteins that suppress the signaling cascades required for platelet activation and aggregation. Studies in healthy human volunteers have confirmed this potent anti-aggregatory effect; ex vivo platelet aggregation induced by adenosine diphosphate (B83284) (ADP) was reduced by 53% to 68% following intravenous infusions of Iloprost. nih.gov
| Compound | IC₅₀ (nM) | Reference |
|---|---|---|
| 16-(S)-Iloprost | 3.5 | caymanchem.com |
| 16-(R)-Iloprost | 65 | invivochem.com |
Investigations into Vascular Smooth Muscle Cell Modulation
Iloprost exerts profound modulatory effects on vascular smooth muscle cells (VSMCs), which are central to its vasodilatory and vascular protective actions. A primary mechanism is the induction of VSMC differentiation. In culture, human VSMCs often adopt a synthetic, proliferative phenotype similar to that seen after vascular injury. nih.govphysiology.org Research has shown that Iloprost can revert these cells to a quiescent, contractile phenotype. nih.govphysiology.org This phenotypic switch is characterized by the increased expression of smooth muscle-specific differentiation marker proteins. nih.govphysiology.org
This effect is mediated through the classical prostacyclin receptor (IP receptor) signaling pathway. nih.gov Binding of Iloprost to the IP receptor on VSMCs activates the Gs alpha subunit of its associated G-protein, which in turn stimulates adenylyl cyclase to produce the second messenger cAMP. The subsequent activation of Protein Kinase A (PKA) orchestrates the downstream signaling that leads to the upregulation of contractile proteins and inhibition of proliferation. nih.govphysiology.org However, under conditions where the IP receptor is deficient or dysfunctional, Iloprost may paradoxically promote VSMC proliferation by signaling through the thromboxane-prostanoid (TP) receptor. capes.gov.br
| Marker | Function | Effect of Iloprost |
|---|---|---|
| SM-Myosin Heavy Chain | Motor protein responsible for muscle contraction. | Expression induced. nih.govphysiology.org |
| Calponin | Actin-binding protein involved in regulating smooth muscle contraction. | Expression induced. nih.govphysiology.org |
| h-Caldesmon | Calmodulin- and actin-binding protein that inhibits actomyosin (B1167339) ATPase activity. | Expression induced. nih.govphysiology.org |
| SM α-Actin | A major component of the contractile apparatus in VSMCs. | Expression induced. nih.govphysiology.org |
Anti-inflammatory and Immunomodulatory Effects in Isolated Cells or In Vitro Models
Beyond its direct vascular effects, Iloprost exhibits significant anti-inflammatory and immunomodulatory properties by acting on various immune and endothelial cells. medsafe.govt.nz In vitro and ex vivo studies have elucidated several mechanisms through which Iloprost can temper inflammatory responses. These actions include the inhibition of leukocyte adhesion and the reduced release of pro-inflammatory cytokines. medsafe.govt.nzfrontiersin.org
Research has demonstrated that Iloprost can modulate the function of key immune cells such as T lymphocytes and macrophages. In studies using peripheral blood mononuclear cells (PBMCs) from patients with systemic sclerosis, Iloprost was shown to reduce the production of Tumor Necrosis Factor-alpha (TNF-α) by T cells. nih.govunito.it Further investigations in murine models showed that Iloprost can promote a shift in macrophage polarization from a pro-inflammatory M1 phenotype towards an anti-inflammatory M2 phenotype and decrease the secretion of TNF-α and Interferon-gamma (IFN-γ) from stimulated T cells. nih.govresearchgate.net
| Cell Type | Observed Effect | Key Mediators/Markers | Reference |
|---|---|---|---|
| T Lymphocytes | Reduced pro-inflammatory cytokine production. | ↓ TNF-α, ↓ IFN-γ | nih.govunito.itnih.govresearchgate.net |
| T Lymphocytes (SSc Patients) | Increased production of IL-2 and RANKL. | ↑ IL-2, ↑ RANKL | nih.govunito.it |
| Macrophages | Promoted shift to an anti-inflammatory M2 phenotype. | ↓ Pro-inflammatory cytokines | nih.govresearchgate.net |
| Endothelial Cells | Reduced expression of adhesion molecules. | ↓ ICAM-1, ↓ VCAM-1 | frontiersin.org |
| Human Dental Pulp Cells | Downregulated expression of pro-inflammatory cytokine mRNA. | ↓ IL-6, ↓ IL-12 | chula.ac.th |
Table of Compounds Mentioned
Applications of 16 S Iloprost D4 in Preclinical Pharmacological Research Models
Utilization in Animal Models for Mechanistic Pharmacological Investigations
The ability to accurately measure iloprost (B1671730) concentrations using 16-(S)-Iloprost-d4 is pivotal for elucidating its mechanisms of action in various animal models of disease. This precise quantification allows researchers to establish clear relationships between drug exposure and biological effects.
Assessment of Tissue Distribution and Accumulation in Animal Tissues
While specific studies detailing the tissue distribution of 16-(S)-Iloprost-d4 are not the primary focus of research, its use is integral to determining the concentration of iloprost in various tissues. In preclinical pharmacokinetic studies, animal models are administered the therapeutic compound, and subsequent analysis of tissue homogenates relies on a robust analytical method. waters.comresearchgate.net The addition of a known quantity of 16-(S)-Iloprost-d4 as an internal standard at the beginning of the sample preparation process is a validated approach to ensure accurate measurement. mdpi.com This methodology allows for the correction of analyte loss during the multi-step extraction procedures required to isolate the drug from complex tissue matrices like the lung, heart, or kidney. waters.comresearchgate.net
The principles underpinning this application are based on the established best practices for LC-MS/MS bioanalysis. The deuterated standard co-elutes with the non-deuterated analyte but is distinguished by its higher mass, allowing for separate detection and quantification. bioanalysis-zone.com This technique enables researchers to confidently determine the extent of drug accumulation in target organs versus non-target tissues, providing critical insights into the compound's distribution profile.
Table 1: Principles of Using 16-(S)-Iloprost-d4 for Tissue Distribution Analysis
| Principle | Description | Relevance in Preclinical Models |
| Isotope Dilution | A known amount of the deuterated internal standard (16-(S)-Iloprost-d4) is added to the tissue sample before extraction. | Corrects for procedural losses during sample homogenization, protein precipitation, and solid-phase extraction (SPE). mdpi.comwaters.com |
| Co-elution | The deuterated standard has nearly identical chromatographic retention time to the non-deuterated analyte (iloprost). | Ensures that both the analyte and the standard are subjected to the same matrix effects during LC separation. bioanalysis-zone.com |
| Mass Differentiation | The four deuterium (B1214612) atoms in 16-(S)-Iloprost-d4 give it a distinct mass-to-charge (m/z) ratio from iloprost, allowing for simultaneous but separate detection by the mass spectrometer. | Enables accurate quantification of the analyte by calculating the ratio of the analyte's peak area to the internal standard's peak area. nebiolab.com |
| Accuracy & Precision | The use of a stable isotope-labeled internal standard is the gold standard for achieving high accuracy and precision in quantitative bioanalysis. | Provides reliable data on drug concentrations in different organs, which is essential for understanding efficacy and potential off-target effects in animal models. nih.gov |
Biomarker Discovery and Validation in Preclinical Disease Models
In preclinical research, identifying and validating biomarkers is crucial for understanding a drug's mechanism of action and for predicting its clinical efficacy. Iloprost has been shown to modulate several potential biomarkers in animal models of disease, and 16-(S)-Iloprost-d4 is instrumental in these studies by enabling accurate correlation of drug concentration with biomarker response. nih.govmdpi.com
For instance, in a murine model of lung carcinogenesis, intranasal administration of iloprost led to significant changes in the expression of several genes within lung adenomas. plos.org The use of a deuterated internal standard in such a study would be essential for quantifying the amount of iloprost reaching the lung tissue and correlating it with the observed changes in biomarker expression. Similarly, in rat models of monocrotaline-induced pulmonary hypertension, iloprost treatment was found to suppress the activity of matrix metalloproteinase-2 (MMP-2) and MMP-9, as well as the expression of the extracellular matrix protein tenascin-C. nih.gov The precise measurement of iloprost levels, facilitated by 16-(S)-Iloprost-d4, provides the necessary pharmacokinetic data to validate these pharmacodynamic effects.
Table 2: Biomarkers Modulated by Iloprost in Preclinical Models
| Biomarker | Preclinical Model | Observed Effect of Iloprost | Implication |
| PPARγ | Urethane-induced lung adenoma (mouse) | Increased expression | Activation of anti-proliferative signaling pathways. plos.org |
| COX-2, Vimentin, IL-1β | Urethane-induced lung adenoma (mouse) | Decreased expression | Attenuation of inflammation and cellular changes associated with tumor progression. plos.org |
| MMP-2, MMP-9 | Monocrotaline-induced pulmonary hypertension (rat) | Suppressed activity | Inhibition of extracellular matrix remodeling, contributing to the reversal of vascular changes. nih.govahajournals.org |
| Tenascin-C | Monocrotaline-induced pulmonary hypertension (rat) | Suppressed expression | Reduction in a marker associated with vascular injury and remodeling. nih.gov |
| Connective Tissue Growth Factor (CTGF) | SU5416/hypoxia-induced right ventricular failure (rat) | Reduced expression | Inhibition of a key mediator of fibrosis, leading to reduced collagen deposition in the heart. ersnet.org |
Role in Studying Disease Pathophysiology at a Molecular and Cellular Level in Model Systems
By ensuring reliable quantification, 16-(S)-Iloprost-d4 supports research that delves into the molecular and cellular changes underlying diseases and the therapeutic effects of iloprost in relevant animal models.
Investigations in Animal Models of Vascular Dysfunction (e.g., pulmonary hypertension models for mechanistic insight)
Iloprost is extensively studied in preclinical models of vascular dysfunction, particularly pulmonary hypertension (PH). nih.govahajournals.orgekb.eg These animal models, such as the monocrotaline (B1676716) (MCT) and Sugen/hypoxia (SuHx) rat models, replicate key features of the human disease, including elevated pulmonary artery pressure, increased pulmonary vascular resistance, and right ventricular hypertrophy. nih.govekb.eg In these models, treatment with iloprost has been shown to reverse or attenuate these pathological changes. The ability to accurately measure iloprost concentrations in plasma and lung tissue, using 16-(S)-Iloprost-d4 as an internal standard, is critical for understanding the dose-response relationships for these hemodynamic effects. ahajournals.orgresearchgate.net
Studies have demonstrated that inhaled iloprost can significantly reduce right ventricular systolic pressure and pulmonary vascular resistance in rats with established PH. nih.gov Furthermore, iloprost has been observed to improve cardiac output, indicating an enhancement of right ventricular function. researchgate.netnih.gov These findings provide mechanistic insight into the vasodilatory and cardioprotective effects of iloprost in the context of PH.
Table 3: Hemodynamic Effects of Iloprost in Preclinical Models of Pulmonary Hypertension
| Parameter | Animal Model | Treatment Details | Key Finding |
| Right Ventricular Systolic Pressure (RVSP) | Monocrotaline (MCT) Rat | Inhaled iloprost (6 µg/kg/day) for 2 weeks, starting 4 weeks post-MCT. | Reversed the established increase in RVSP. nih.gov |
| Pulmonary Vascular Resistance (PVR) | Monocrotaline (MCT) Rat | Inhaled iloprost (6 µg/kg/day) for 2 weeks, starting 4 weeks post-MCT. | Significantly reversed the increase in PVR. nih.gov |
| Right Ventricular Contractility | Monocrotaline (MCT) Rat | Acute intravenous infusion of iloprost. | Showed a trend toward a dose-dependent increase in RV contractility and improvement in ventricular-arterial coupling. researchgate.net |
| Cardiac Output (CO) | General finding in PH patients | Meta-analysis of clinical trials. | Iloprost treatment significantly increased cardiac output. nih.gov |
Understanding Cellular Remodeling Processes in Disease Models
Beyond its hemodynamic effects, iloprost influences the underlying cellular processes that drive the pathology of vascular diseases. Its deuterated counterpart, 16-(S)-Iloprost-d4, facilitates the research that uncovers these mechanisms by ensuring accurate drug measurement for pharmacodynamic correlations. In models of pulmonary hypertension, iloprost has been shown to induce reverse remodeling of the pulmonary vasculature. nih.gov This includes a reduction in the medial wall thickness of pulmonary arteries and a decrease in the degree of muscularization of small, peripheral arteries. nih.gov
At the cellular level, iloprost demonstrates multiple protective effects. It can inhibit the endothelial-to-mesenchymal transition (EndoMT), a process where endothelial cells acquire fibroblast-like properties and contribute to fibrosis. researchhub.comnih.govnih.gov Studies using dermal endothelial cells from systemic sclerosis patients showed that iloprost could block EndoMT and promote angiogenesis by enhancing the clustering of VE-cadherin at cell junctions. researchhub.comnih.gov Furthermore, iloprost has been reported to induce the differentiation of vascular smooth muscle cells (VSMCs) from a synthetic, proliferative state back to a quiescent, contractile phenotype, a key mechanism for preventing the progression of vascular lesions. nih.govphysiology.org
Table 4: Effects of Iloprost on Cellular and Structural Remodeling in Preclinical Models
| Process | Model System | Observed Effect of Iloprost | Mechanistic Insight |
| Vascular Remodeling | Monocrotaline (MCT) Rat | Regression of medial wall thickness and muscularization of pulmonary arteries. | Demonstrates an anti-proliferative effect on the vessel wall, leading to structural improvement. nih.gov |
| Right Ventricular Fibrosis | SU5416/hypoxia & PAB Rat Models | Striking reduction in RV collagen deposition and expression of pro-fibrotic factors (e.g., CTGF). | Iloprost has direct anti-fibrotic effects on the heart, independent of its load-reducing properties. ersnet.org |
| Endothelial-to-Mesenchymal Transition (EndoMT) | Scleroderma (SSc) Patient-derived Endothelial Cells | Inhibited the transition of endothelial cells to mesenchymal-like cells. | Prevents a key step in the development of fibrosis by stabilizing the endothelial phenotype. researchhub.comnih.gov |
| Angiogenesis | Normal & SSc Endothelial Cells | Increased endothelial tube formation. | Promotes the formation of new blood vessels, potentially by enhancing VE-cadherin clustering at cell junctions. researchhub.com |
| Vascular Smooth Muscle Cell (VSMC) Phenotype | Human VSMC in culture | Induced differentiation from a proliferative to a quiescent, contractile phenotype. | Modulates VSMC behavior to prevent the pathological proliferation that contributes to vessel wall thickening. nih.govphysiology.org |
Future Directions and Emerging Research Avenues for Deuterated Prostanoid Analogs
Development of Advanced Deuterated Probes for High-Resolution Molecular Imaging
The use of deuterated compounds as probes in high-resolution molecular imaging techniques, such as single-photon emission computed tomography (SPECT) and positron emission tomography (PET), represents a significant area of future development. asiaresearchnews.comnih.gov These imaging modalities allow for the non-invasive visualization and quantification of biological processes at the molecular level within living organisms. nih.gov
Deuterated prostanoid analogs, including 16-(S)-Iloprost-d4, can serve as tracers to map the distribution and density of prostanoid receptors in various tissues. vulcanchem.com This is particularly valuable for understanding diseases where these receptors play a crucial role, such as pulmonary arterial hypertension, scleroderma, and Raynaud's phenomenon. pharmaffiliates.comcymitquimica.com The development of ¹³C/¹⁵N-labeled prostaglandin (B15479496) analogs is also being explored for PET imaging to quantify receptor density, which could lead to more personalized treatment strategies. vulcanchem.com
Furthermore, advancements in imaging technology, such as the use of cadmium telluride (CdTe) semiconductor detectors in SPECT systems, are enabling higher spatial resolution, making it possible to visualize the localization of multiple molecular probes simultaneously in small animal tissues. asiaresearchnews.com This could allow researchers to study the intricate interactions of different prostanoid pathways in disease models. Photoacoustic imaging, another emerging modality, offers high-resolution imaging in deep tissues and could potentially be used with novel molecular probes. duke.edu
Integration with Computational Chemistry and Molecular Dynamics Simulations for Ligand-Receptor Interactions
Computational chemistry and molecular dynamics (MD) simulations are becoming indispensable tools in drug discovery and design. nih.govwdh.ac.id These in silico methods provide detailed insights into the dynamic interactions between ligands, like 16-(S)-Iloprost-d4, and their corresponding receptors at an atomic level. nih.gov
MD simulations can be used to model the binding of deuterated prostanoid analogs to their G-protein coupled receptors (GPCRs), revealing key information about binding affinity, selectivity, and the conformational changes that lead to receptor activation. caltech.eduresearchgate.net For instance, simulations can help understand why certain prostanoid receptors exhibit promiscuous cross-reactivity, binding to multiple prostanoid ligands, while others are highly selective. caltech.edunih.gov
By combining experimental data with computational models, researchers can predict how the incorporation of deuterium (B1214612) might affect the ligand's interaction with its binding pocket. This knowledge is crucial for designing novel prostanoid analogs with improved therapeutic properties. nih.gov Techniques like the molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) method can be used to calculate the binding free energies of ligand-receptor complexes, providing a quantitative measure of their stability. nih.gov
Exploration of Novel Deuterated Prostanoid Analogs with Tailored Receptor Selectivity
The development of novel deuterated prostanoid analogs with tailored receptor selectivity is a promising avenue for creating more effective and safer therapeutics. Prostanoid receptors are a family of eight subtypes, and many prostanoid drugs interact with multiple receptor subtypes, leading to off-target effects. caltech.edusemanticscholar.org
Strategic deuteration of a prostanoid analog can alter its metabolic profile, potentially leading to a longer duration of action and improved bioavailability without compromising its selectivity for a specific receptor subtype. nih.gov This has been successfully demonstrated with other classes of deuterated ligands. nih.gov
The synthesis of new prostaglandin analogues is an active area of research, with modular approaches enabling the creation of diverse structures. acs.org By systematically modifying the structure of prostanoids like iloprost (B1671730) and incorporating deuterium at specific positions, it may be possible to fine-tune their affinity and efficacy for individual prostanoid receptors. vulcanchem.com This could lead to the development of drugs that target specific disease pathways more precisely, minimizing unwanted side effects. For example, research is ongoing to develop selective EP2 receptor agonists and non-prostanoid prostacyclin receptor agonists. researchgate.netacs.org
Potential for 16-(S)-Iloprost-d4 in Quantitative Proteomics and Lipidomics Research
Stable isotope-labeled compounds, such as 16-(S)-Iloprost-d4, are invaluable tools in the fields of quantitative proteomics and lipidomics. nih.govcaymanchem.com These "omics" disciplines aim to comprehensively identify and quantify the entire set of proteins (proteome) or lipids (lipidome) in a biological sample, providing a global view of cellular processes. caymanchem.complos.org
In mass spectrometry-based proteomics, deuterated standards are used for the accurate quantification of proteins. nih.gov Stable isotope labeling methods, such as SILAC (Stable Isotope Labeling with Amino acids in Cell culture) and 18O/16O labeling, allow for the precise comparison of protein abundance between different samples. nih.govnih.gov 16-(S)-Iloprost-d4 could potentially be used to study changes in the cardiac proteome in response to prostanoid signaling.
Similarly, in lipidomics, deuterated lipid standards are essential for the accurate quantification of lipid species by mass spectrometry. caymanchem.com Given that prostanoids are a class of lipids, 16-(S)-Iloprost-d4 can serve as an internal standard for the quantification of iloprost and related prostanoids in biological samples. researchgate.netnih.govcaymanchem.com This is crucial for studying the role of prostanoids in inflammatory processes and other physiological and pathological conditions. nih.govresearchgate.net The use of deuterated internal standards helps to correct for variations in sample extraction and instrument response, ensuring reliable and reproducible results. caymanchem.com
Interactive Data Table: Applications of Deuterated Prostanoids in Research
| Research Area | Application of Deuterated Prostanoids (e.g., 16-(S)-Iloprost-d4) | Key Techniques | Potential Impact |
| Molecular Imaging | Tracers for mapping prostanoid receptor distribution and density. | PET, SPECT | Personalized medicine, improved disease diagnosis and monitoring. vulcanchem.com |
| Computational Chemistry | Modeling ligand-receptor binding and activation. | Molecular Dynamics (MD) Simulations, MM-PBSA | Rational design of novel drugs with enhanced efficacy and selectivity. nih.govnih.gov |
| Drug Discovery | Development of analogs with tailored receptor selectivity and improved pharmacokinetics. | Chemical Synthesis, In vitro and in vivo assays | More effective therapeutics with fewer side effects. nih.govacs.org |
| Quantitative Proteomics | Internal standards for accurate protein quantification. | Mass Spectrometry, SILAC, 18O/16O labeling | Understanding global protein changes in response to prostanoid signaling. nih.govnih.gov |
| Quantitative Lipidomics | Internal standards for accurate quantification of prostanoids and other lipids. | Mass Spectrometry, LC-MS/MS | Elucidating the role of lipids in health and disease. caymanchem.comresearchgate.netnih.gov |
Table of Compounds
Q & A
Basic Research Questions
Q. What are the critical methodological considerations for synthesizing and characterizing 16-(S)-Iloprost-d4?
- Answer : Synthesis requires precise deuterium incorporation at the 16-position to ensure isotopic purity (>98%), verified via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. Characterization should include retention time consistency using reverse-phase HPLC and comparison with non-deuterated Iloprost standards . Purity assessments must account for potential isotopic scrambling during synthesis, which can be minimized by optimizing reaction conditions (e.g., low-temperature catalysis) .
Q. How can researchers validate the stability of 16-(S)-Iloprost-d4 under experimental storage conditions?
- Answer : Conduct accelerated stability studies under varying temperatures (-20°C to 25°C) and humidity levels (40–80% RH) using LC-MS/MS to monitor deuterium retention. Include control samples of non-deuterated Iloprost to distinguish degradation products specific to the deuterated compound. Stability thresholds (e.g., <5% isotopic loss over 6 months) should align with guidelines for isotopically labeled internal standards in quantitative assays .
Q. What are the best practices for handling 16-(S)-Iloprost-d4 to avoid isotopic contamination in pharmacokinetic studies?
- Answer : Use dedicated glassware or single-use consumables to prevent cross-contamination. Prepare stock solutions in deuterium-free solvents (e.g., acetonitrile-d0) and store in amber vials under inert gas. Validate handling protocols by spiking blank matrices (plasma, tissue homogenates) and confirming the absence of carryover via tandem MS detection .
Advanced Research Questions
Q. How should researchers design experiments to address contradictory data on the metabolic half-life of 16-(S)-Iloprost-d4 in preclinical models?
- Answer : Use a crossover study design with controlled variables (e.g., species, dosing regimen, and diet). Apply longitudinal sampling paired with compartmental pharmacokinetic modeling to account for inter-individual variability. Discrepancies in hepatic clearance rates may arise from cytochrome P450 isoform differences; validate findings using enzyme-specific inhibitors or knockout models .
Q. What advanced analytical techniques resolve ambiguities in distinguishing 16-(S)-Iloprost-d4 from its non-deuterated analog in complex biological matrices?
- Answer : Implement ion mobility spectrometry (IMS) coupled with LC-MS/MS to separate co-eluting isomers based on collision cross-section differences. For low-abundance samples, use stable isotope dilution assays with optimized calibration curves (R² > 0.995) and internal standard bracketing to correct for matrix effects .
Q. How can isotopic effects of deuterium in 16-(S)-Iloprost-d4 influence its pharmacological activity compared to the native compound?
- Answer : Perform comparative dose-response assays in vitro (e.g., cAMP accumulation in pulmonary artery smooth muscle cells) and in vivo (e.g., vasodilation models). Computational molecular dynamics simulations can predict deuterium-induced changes in binding kinetics to prostacyclin (IP) receptors. Publish raw data on binding affinity (Kd) and dissociation rates to enable meta-analyses .
Q. What statistical approaches are recommended for reconciling variability in 16-(S)-Iloprost-d4 bioanalytical data across laboratories?
- Answer : Apply meta-regression models to harmonize inter-laboratory data, accounting for instrument variability (e.g., mass spectrometer resolution), extraction efficiencies, and calibration standards. Share protocols via open-access repositories (e.g., Zenodo) with detailed metadata, including column specifications and ionization parameters .
Q. How should researchers optimize experimental conditions for studying 16-(S)-Iloprost-d4 in hypoxia-induced pulmonary hypertension models?
- Answer : Standardize hypoxia exposure durations (e.g., 10% O₂ for 21 days) and validate hemodynamic endpoints (e.g., right ventricular systolic pressure) using telemetry. Include sham controls and blinded data analysis to reduce bias. For isotopic tracer studies, ensure deuterium enrichment in target tissues exceeds 90% via tissue-specific LC-MS/MS validation .
Methodological Guidelines
- Data Reporting : Follow the Beilstein Journal of Organic Chemistry guidelines for experimental reproducibility: include raw chromatograms, NMR spectra, and statistical codes as supplementary data .
- Ethical Compliance : Document deuterium use in animal studies via institutional review boards (IRBs) and adhere to GDPR/Charité guidelines for open-data sharing of de-identified datasets .
- Literature Review : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize gaps, such as the compound’s role in endothelial dysfunction or platelet aggregation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
